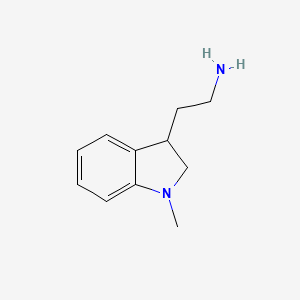
Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate is a synthetic organic compound with the molecular formula C19H15F3N2O2 and a molecular weight of 360.33 g/mol . This compound features a quinoline ring substituted with a trifluoromethyl group at the 6-position and an ethyl ester group at the 3-position of the benzoate moiety. The presence of the trifluoromethyl group imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of substituted anthranilic acid derivatives with appropriate reagents to form the quinoline core . The trifluoromethyl group can be introduced via nucleophilic substitution or cross-coupling reactions using organometallic reagents . The final step involves esterification to introduce the ethyl ester group.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the final product .
Analyse Des Réactions Chimiques
Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinoline ring, enhancing its biological activity.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for esterification, and mild oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include various quinoline derivatives with potential biological activities .
Applications De Recherche Scientifique
Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA-gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate can be compared with other fluorinated quinoline derivatives, such as:
Fluoroquinolones: These compounds, like ciprofloxacin and norfloxacin, also contain a fluorine atom and exhibit broad-spectrum antibacterial activity.
Trifluoromethylquinolines: Compounds like 5,6,8-trifluoroquinolines share similar structural features and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C19H15F3N2O2 |
|---|---|
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
ethyl 3-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C19H15F3N2O2/c1-2-26-18(25)12-4-3-5-14(10-12)24-17-8-9-23-16-7-6-13(11-15(16)17)19(20,21)22/h3-11H,2H2,1H3,(H,23,24) |
Clé InChI |
YLCUZTJTPVRTIE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Thiazolecarboxylic acid, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12118806.png)
![7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B12118810.png)
![Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12118821.png)

![2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12118846.png)
![2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12118855.png)
![N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide](/img/structure/B12118859.png)
![2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide](/img/structure/B12118865.png)
